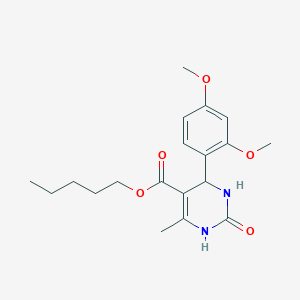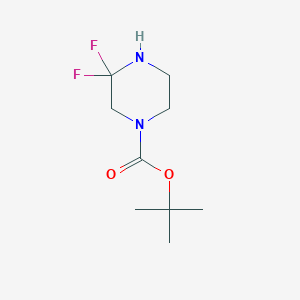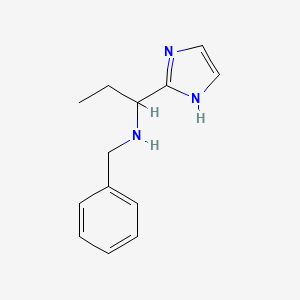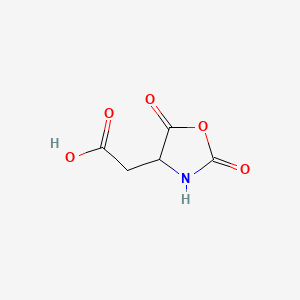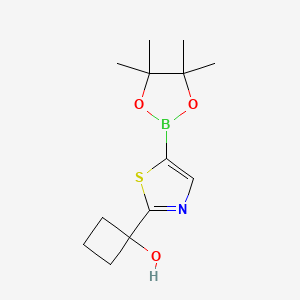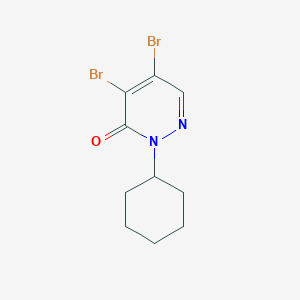
4,5-Dibromo-2-cyclohexylpyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dibromo-2-cyclohexylpyridazin-3(2H)-one is a synthetic organic compound belonging to the pyridazinone family. Compounds in this family are known for their diverse biological activities and applications in medicinal chemistry. The presence of bromine atoms and a cyclohexyl group in its structure suggests potential for unique chemical reactivity and biological interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dibromo-2-cyclohexylpyridazin-3(2H)-one typically involves the bromination of a precursor pyridazinone compound. A common synthetic route might include:
Starting Material: 2-cyclohexylpyridazin-3(2H)-one.
Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and brominating agent, would be crucial to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Dibromo-2-cyclohexylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, potentially forming 2-cyclohexylpyridazin-3(2H)-one.
Oxidation Reactions: Oxidation can modify the cyclohexyl group or the pyridazinone ring, leading to different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Derivatives with different functional groups replacing the bromine atoms.
Reduction: 2-cyclohexylpyridazin-3(2H)-one.
Oxidation: Various oxidized derivatives depending on the specific conditions used.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 4,5-Dibromo-2-cyclohexylpyridazin-3(2H)-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine atoms could enhance its binding affinity or selectivity for certain targets.
Comparación Con Compuestos Similares
Similar Compounds
2-Cyclohexylpyridazin-3(2H)-one: Lacks the bromine atoms, potentially less reactive.
4,5-Dichloro-2-cyclohexylpyridazin-3(2H)-one: Similar structure but with chlorine atoms instead of bromine.
4,5-Dibromo-2-phenylpyridazin-3(2H)-one: Similar bromination but with a phenyl group instead of a cyclohexyl group.
Uniqueness
4,5-Dibromo-2-cyclohexylpyridazin-3(2H)-one is unique due to the combination of bromine atoms and a cyclohexyl group, which can influence its chemical reactivity and biological activity. This uniqueness can be leveraged in designing new compounds with specific properties.
Propiedades
Fórmula molecular |
C10H12Br2N2O |
|---|---|
Peso molecular |
336.02 g/mol |
Nombre IUPAC |
4,5-dibromo-2-cyclohexylpyridazin-3-one |
InChI |
InChI=1S/C10H12Br2N2O/c11-8-6-13-14(10(15)9(8)12)7-4-2-1-3-5-7/h6-7H,1-5H2 |
Clave InChI |
KZDIRNHTYIQKRW-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)N2C(=O)C(=C(C=N2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



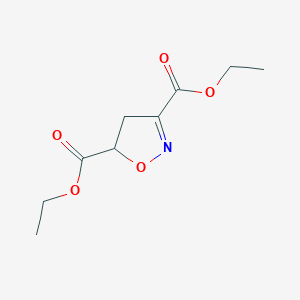
![(S)-tert-Butyl 8-chloro-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-3-carboxylate](/img/structure/B11770965.png)

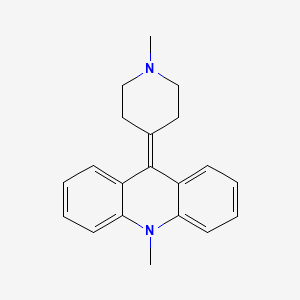
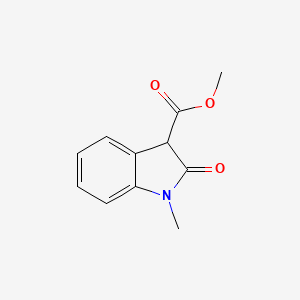

![Methyl 2-(2-(4-(benzyloxy)phenoxy)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B11771019.png)
